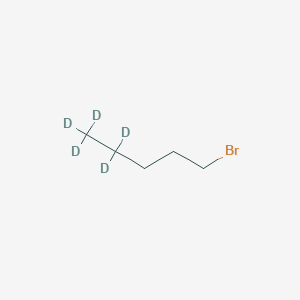

1-Bromopentane-4,4,5,5,5-D5

Description

Role of Deuterated Alkyl Halides in Mechanistic and Synthetic Studies

Deuterated alkyl halides, a class of organic compounds where one or more hydrogen atoms have been replaced by deuterium (B1214612), are particularly valuable in mechanistic and synthetic studies. sci-hub.se The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This difference in bond strength can influence the rate of chemical reactions, providing insights into reaction mechanisms. symeres.comnih.gov In synthetic chemistry, deuterated alkyl halides serve as building blocks for creating more complex labeled molecules. sci-hub.se Recent advancements have focused on developing efficient methods for the dehalogenative deuteration of unactivated alkyl halides, further expanding their utility. nih.govrsc.org

Specific Focus on 1-Bromopentane-4,4,5,5,5-D5 as a Core Research Reagent

This compound is a deuterated alkyl bromide with the bromine atom at the C-1 position and five deuterium atoms on the C-4 and C-5 positions. This specific labeling pattern makes it a valuable tool for various research applications. It is used as a reference standard in NMR spectroscopy and to trace metabolic pathways. The presence of deuterium at defined positions allows for precise tracking and analysis in complex chemical and biological systems.

Chemical and Physical Properties

The defining characteristic of this compound is the selective incorporation of five deuterium atoms. This isotopic substitution results in a higher molecular weight compared to its non-deuterated analog, 1-bromopentane (B41390).

| Property | Value |

| Chemical Formula | C₅H₆BrD₅ molbase.com |

| Molecular Weight | 156.08 g/mol |

| CAS Number | 83418-34-2 chemicalbook.com |

| Synonym | 5-bromo-1,1,1,2,2-pentadeuteriopentane lgcstandards.comclearsynth.com |

Note: This table is interactive. You can sort and filter the data by clicking on the headers.

Research Findings and Applications

The primary application of this compound lies in its utility as an isotopically labeled research compound. chemicalbook.comcymitquimica.com Its specific deuteration pattern allows for detailed investigations into reaction mechanisms and as a tracer in various studies.

Key research applications include:

Mechanistic Studies: The compound's deuterated tail can be used to probe the mechanisms of substitution and elimination reactions.

NMR Spectroscopy: It serves as a useful standard in NMR studies due to the distinct signal of deuterium. ontosight.ai

Synthesis of Labeled Compounds: It acts as a precursor for the synthesis of other specifically deuterated molecules.

The synthesis of this compound typically involves the bromination of a pentane (B18724) derivative that has been pre-labeled with deuterium at the desired positions. Common methods for deuteration include catalytic exchange or using deuterated reagents in a Grignard reaction.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,1,1,2,2-pentadeuteriopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKKMVJZFACSU-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromopentane 4,4,5,5,5 D5

Strategies for Deuterium (B1214612) Incorporation

The strategic placement of deuterium atoms onto a carbon skeleton is a fundamental aspect of synthesizing isotopically labeled molecules. This can be achieved either by exchanging existing hydrogen atoms for deuterium on a target molecule or by constructing the molecule from smaller, already labeled building blocks. researchgate.net

Isotopic Labeling Techniques for Alkyl Chains

Isotopic labeling is a technique that replaces specific atoms in a molecule with their isotopes to trace their path through a reaction or metabolic pathway. google.com For alkyl chains, two principal approaches exist: the direct exchange of hydrogen for deuterium (H/D exchange) on an existing carbon chain, or the stepwise synthesis of the chain using isotopically labeled reagents. researchgate.net

Direct H/D exchange can be a powerful tool, but it often faces challenges with regioselectivity and achieving high levels of deuterium incorporation, sometimes requiring harsh reaction conditions. osaka-u.ac.jpresearchgate.net The alternative, building the molecule from labeled precursors, offers precise control over the location of the deuterium atoms, although it may involve a more extended synthetic sequence. researchgate.net The availability of suitable deuterated starting materials has historically been a limiting factor, prompting the development of novel methods to create diverse deuterated synthons. nih.gov

Table 1: Comparison of General Isotopic Labeling Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds on a pre-formed molecule. | Atom-economical; can be performed late-stage. | Can be difficult to control regioselectivity; may require harsh conditions or catalysts. osaka-u.ac.jp |

| Synthesis from Labeled Precursors | Step-by-step construction of the target molecule using smaller, isotopically enriched building blocks. | High regioselectivity; precise control over deuterium placement. | Can involve lengthy synthetic routes; reliant on the availability of labeled starting materials. researchgate.netnih.gov |

Halogen Exchange in Deuterated Solvent Systems

Halogen-deuterium exchange represents a direct method for incorporating deuterium into an organic molecule. This process typically involves the substitution of a halogen atom with a deuterium atom sourced from a deuterated reagent or solvent. researchgate.net While direct exchange of one halogen for another is common, the dehalogenative deuteration of alkyl halides is a particularly relevant strategy. researchgate.net

These reactions can be mediated by various reagents, including transition metals or radical initiators. researchgate.net For instance, an alkyl bromide can undergo a dehalogenative deuteration reaction where the bromine atom is removed and replaced by a deuterium atom. In such systems, a deuterated solvent like THF-d8 or, more commonly, an inexpensive and abundant source like deuterium oxide (D₂O), can be used as the deuterium donor. researchgate.netresearchgate.net However, these methods often require catalysts and can be sensitive to reaction conditions. researchgate.net

Synthesis from Deuterated Precursors

A more common and regioselective approach to synthesizing 1-Bromopentane-4,4,5,5,5-D5 involves starting with a precursor molecule where the deuterium atoms are already in the desired positions. This ensures that the isotopic label is precisely located in the final product.

Derivation from Deuterated Pentanol Precursors

The most direct and widely employed method for preparing this compound is the conversion of its corresponding deuterated alcohol, 1-Pentanol-4,4,5,5,5-d5. The conversion of primary alcohols to alkyl bromides is a fundamental and efficient reaction in organic synthesis. organic-chemistry.org Several standard reagents can accomplish this transformation.

One common method involves treating the alcohol with phosphorus tribromide (PBr₃). byjus.commasterorganicchemistry.com This reaction works well for primary and secondary alcohols and proceeds via an Sₙ2 mechanism, which involves the activation of the hydroxyl group by the phosphorus reagent, followed by backside attack by a bromide ion. byjus.comchemistrysteps.com

Another frequently used approach is the reaction of the alcohol with a mixture of sodium bromide (NaBr) and concentrated sulfuric acid (H₂SO₄). libretexts.orgsciencemadness.org This mixture generates hydrogen bromide (HBr) in situ, which then reacts with the alcohol. libretexts.orglibretexts.org The resulting 1-bromopentane (B41390) is typically removed from the reaction mixture by distillation. libretexts.orgyoutube.com

Table 2: Common Reagents for Converting 1-Pentanol-d5 to 1-Bromopentane-d5

| Reagent(s) | Mechanism | Typical Conditions | Advantages |

|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | Sₙ2 | Often neat or in a non-polar solvent, sometimes with mild heating. | High yields; avoids strong acids and carbocation rearrangements. byjus.comlibretexts.org |

| Sodium Bromide (NaBr) / Sulfuric Acid (H₂SO₄) | Sₙ2 | Heating the mixture to distill the product. libretexts.org | Cost-effective reagents; generates HBr in situ. sciencemadness.org |

| Hydrobromic Acid (HBr) / Sulfuric Acid (H₂SO₄) | Sₙ2 | Refluxing the alcohol with a mixture of the acids. orgsyn.org | Direct use of HBr; effective for primary alcohols. orgsyn.org |

Conversion from Deuterated Sulfonium Salts

Once the deuterated sulfonium salt is prepared, it can be efficiently converted into the corresponding deuterated alkyl halide, such as this compound. nih.govexlibrisgroup.com This transformation provides a versatile route to various deuterated compounds from a common intermediate. nih.gov While much of the research has focused on deuteration at the α-position relative to the sulfur atom, the principles can be extended to other positions, provided a suitable deuterated precursor is used to form the initial salt. bohrium.comresearchgate.net

Table 3: General Steps for Synthesis via Deuterated Sulfonium Salts

| Step | Description | Key Reagents |

|---|---|---|

| 1. Sulfonium Salt Formation | The non-deuterated alkyl group is attached to a sulfide (e.g., diphenyl sulfide) to form the sulfonium salt. | Alkyl halide/triflate, Diphenyl sulfide |

| 2. H/D Exchange | The sulfonium salt is treated with a base in the presence of D₂O to exchange specific protons for deuterons. | D₂O, Base (e.g., K₂CO₃) handai-seizo.jp |

| 3. Conversion to Alkyl Bromide | The deuterated sulfonium salt is reacted with a bromide source to yield the final deuterated alkyl bromide. | Bromide salt (e.g., KBr) researchgate.net |

Bromination of Pentane (B18724) Derivatives with Selective Deuteration

The synthesis of this compound logically begins with a pentane skeleton already bearing the deuterium labels at the C4 and C5 positions. The subsequent challenge lies in the selective bromination at the C1 position.

Catalyzed Bromination Processes

The introduction of a bromine atom onto an alkane chain is typically achieved through free-radical halogenation. libretexts.orgmasterorganicchemistry.com For a terminally deuterated pentane, such as pentane-1,1,1,2,2-d5, achieving regioselectivity for the opposite terminal (C5) position to produce 5-bromo-1,1,1,2,2-pentadeuteriopentane (an isomer of the target compound) would be challenging. However, to produce this compound, the starting material would be pentane-1,1,1,2,2-d5. The free-radical bromination of this substrate would need to be highly selective for the C1 position.

Radical bromination exhibits a significant preference for substituting hydrogen atoms on tertiary carbons, followed by secondary, and then primary carbons. libretexts.orgyoutube.com In a straight-chain alkane like pentane, only primary (C1, C5) and secondary (C2, C3, C4) hydrogens are present. The reactivity difference between secondary and primary C-H bonds is substantial, with bromination favoring the secondary positions. libretexts.org Therefore, direct radical bromination of pentane-4,4,5,5,5-d5 would yield a mixture of products, with 2-bromopentane-d5 and 3-bromopentane-d5 being the major products, and the desired this compound being a minor component.

Catalyzed systems can offer alternative selectivities. For instance, oxidative bromination using an HBr-H2O2 system, promoted by catalysis and light, can efficiently brominate straight-chain alkanes, though it also predominantly yields secondary bromides. researchgate.net Achieving terminal selectivity on an unactivated alkane chain remains a significant synthetic challenge and often requires starting from a precursor that is already functionalized at the desired position, such as 1-pentanol-4,4,5,5,5-d5.

Regioselective Deuteration at C4 and C5 Positions

The foundational step in the synthesis is the creation of a pentane derivative with deuterium atoms specifically at the C4 and C5 positions. This is not achieved by direct isotope exchange on pentane, but rather by building the molecule from smaller, deuterated precursors.

A plausible synthetic route could start with a fully deuterated two-carbon building block, such as bromoethane-d5 (CH3CD2Br) or iodoethane-d5. This can be converted into a Grignard reagent (e.g., CD3CD2MgBr). This deuterated nucleophile can then be used in a coupling reaction with a three-carbon electrophile that will become the C1-C3 portion of the pentane chain. For example, a reaction with 1,3-dibromopropane would first yield 1-bromo-4,4,5,5,5-pentadeuterio-pentane. While this is an isomer of the target molecule, similar strategies can be envisioned to construct the required carbon skeleton with the deuterium atoms positioned correctly before the final bromination or functional group conversion step.

Electrochemical Approaches to Dehalogenative Deuteration

Electrochemical methods offer a powerful and environmentally friendly alternative for incorporating deuterium by reducing carbon-halogen bonds. xmu.edu.cn These techniques can utilize heavy water (D₂O) as an inexpensive and readily available deuterium source, avoiding the need for stoichiometric metal reductants or toxic deuterated reagents. xmu.edu.cn

Electroreductive Deuteration of Unactivated Alkyl Halides using D₂O

The electroreductive deuteration of unactivated alkyl halides is a versatile method for preparing deuterated alkanes. researchgate.netnih.gov This process involves the electrochemical reduction of an alkyl halide at a cathode in the presence of D₂O. nih.gov A typical setup uses an undivided cell with a lead (Pb) cathode and a carbon-based anode (like graphite or carbon felt). xmu.edu.cnnih.gov

The reaction can be applied to a wide range of alkyl bromides, chlorides, and iodides with high efficiency and excellent levels of deuterium incorporation (often up to 99%). nih.gov To synthesize this compound via this method, a suitable dihalo-precursor would be required, such as 1,5-dibromopentane. A selective mono-deuteration would be challenging, but a complete dehalogenation-deuteration of 1,5-dibromopentane in D₂O would yield pentane-1,5-d2. The methodology is more practically applied when a single halogen is replaced by deuterium.

| Substrate | Electrode (Anode/Cathode) | Solvent | Electrolyte/Additive | Current (mA) | Yield (%) | D-Incorporation (%) |

|---|---|---|---|---|---|---|

| 1-Bromooctane | Carbon Felt / Pb | DMF | TBAI / DIPEA | 30 | 95 | >99 |

| 1-Chlorooctane | Graphite Felt / Pb | DMF | TBAI / DIPEA | 50 | 93 | >99 |

| 1-Iodooctane | Carbon Felt / Pb | DMF | TBAI / DIPEA | 30 | 96 | >99 |

| (Bromomethyl)cyclohexane | Carbon Felt / Pb | DMF | TBAI / DIPEA | 30 | 92 | >99 |

Mechanism of Electrochemical Dehalogenation Deuteration

The mechanism for the electroreductive dehalogenation-deuteration of an alkyl halide (R-X) at the cathode proceeds through a single-electron transfer (SET) pathway.

Electron Transfer : The alkyl halide diffuses to the cathode surface and accepts an electron to form a radical anion intermediate ([R-X]•⁻).

Cleavage : This radical anion is unstable and rapidly undergoes homolytic cleavage of the carbon-halogen bond to generate an alkyl radical (R•) and a halide anion (X⁻).

Second Electron Transfer or Deuterium Abstraction : The fate of the alkyl radical depends on the reaction conditions and the reduction potential of the radical itself.

Path A (Carbanion) : The alkyl radical can be further reduced at the cathode by a second electron transfer to form a highly basic alkyl carbanion (R⁻). This carbanion then readily abstracts a deuterium atom from the D₂O present in the solvent system to form the deuterated product (R-D).

Path B (Direct Abstraction) : Alternatively, the alkyl radical (R•) may directly abstract a deuterium atom from D₂O. However, the reduction of the radical to a carbanion is often considered the more dominant pathway under these electrochemical conditions.

Dehalogenation with Zinc in Deuterated Solvent Systems

A classic and effective method for the dehalogenation of alkyl halides involves the use of a reducing metal, such as zinc, in a suitable solvent system. semanticscholar.org When a deuterated solvent is used, this reaction becomes a convenient route for deuterium labeling. researchgate.netnih.gov

This method provides an efficient and economical protocol for preparing deuterium-labeled compounds from a wide range of unactivated alkyl halides. nih.gov The reaction is typically carried out using zinc dust, which provides a high surface area, in the presence of D₂O as the deuterium source. researchgate.netrsc.org The reaction proceeds under mild conditions. nih.gov For instance, to synthesize pentane-d1 from 1-bromopentane, one would treat the alkyl halide with zinc dust in a solvent mixture containing D₂O.

The mechanism is believed to involve a radical process and the formation of organozinc intermediates. researchgate.netnih.gov

Mechanistic Investigations of Reactions Involving 1 Bromopentane 4,4,5,5,5 D5

Nucleophilic Substitution Reactions (SN2)

Bimolecular nucleophilic substitution (SN2) reactions are a fundamental class of reactions in organic chemistry. They proceed in a single, concerted step where a nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously. chemicalnote.com This mechanism leads to a predictable stereochemical outcome and is sensitive to the steric environment of the reaction center. khanacademy.org

Kinetic Studies in SN2 Pathways

Kinetic studies of SN2 reactions reveal a second-order rate law, where the reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile (rate = k[RX][Nu⁻]). chemicalnote.com The use of isotopically labeled substrates allows for the investigation of kinetic isotope effects (KIEs), which can provide evidence for mechanism and the nature of the transition state. researchgate.net

A KIE is observed when replacing an atom with its isotope alters the reaction rate. libretexts.org In the SN2 reaction of 1-Bromopentane-4,4,5,5,5-D5, the deuterium (B1214612) atoms are positioned on the γ (gamma) and δ (delta) carbons relative to the reacting C1 carbon. Since the C-D bonds are not formed or broken in the rate-determining step of the SN2 mechanism, no primary KIE is expected. researchgate.netcore.ac.uk Secondary kinetic isotope effects, where the isotopic substitution is at a position other than the bond being broken, are generally small. For deuterium substitution at the γ and δ positions, any secondary KIE would be negligible and the rate of reaction would be virtually identical to that of the non-deuterated 1-bromopentane (B41390).

This contrasts with reactions where deuterium is substituted at the α-carbon (the reaction center), which often exhibit a small inverse KIE (kH/kD < 1) due to changes in hybridization from sp³ in the reactant to a pseudo-sp² character in the transition state. researchgate.netcore.ac.ukacs.org

Table 2: Expected Kinetic Isotope Effects in SN2 Reactions of Bromopentane Isomers

| Substrate | Position of Deuterium | Expected Primary KIE (kH/kD) | Rationale |

|---|---|---|---|

| This compound | γ, δ | ≈ 1 | C-D bonds are not broken in the rate-determining step. |

Elimination Reactions (E2)

Bimolecular elimination (E2) reactions are another common pathway for alkyl halides, typically occurring in the presence of a strong, non-nucleophilic base. missouri.edu The E2 mechanism is a concerted, single-step process where the base removes a proton from a carbon adjacent (β-position) to the leaving group, leading to the formation of a double bond. pressbooks.pub

Deuterium Isotope Effects on Reaction Rates and Pathways

The deuterium isotope effect is a powerful tool for confirming the E2 mechanism. libretexts.org A primary kinetic isotope effect is observed when a C-H bond is broken in the rate-limiting step of a reaction; replacing the hydrogen with a deuterium atom results in a significant decrease in the reaction rate. libretexts.orgpressbooks.pub This is because the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break. libretexts.org For E2 reactions, a kH/kD ratio typically in the range of 4 to 8 provides strong evidence that the β-C-H bond is broken in the concerted rate-determining step. youtube.com

In the E2 elimination of this compound, the base abstracts a proton from the C2 (β) position. The deuterium labels are located at C4 and C5, which are not involved in the elimination process. Therefore, no primary kinetic isotope effect would be observed for this specific compound when compared to non-deuterated 1-bromopentane. To observe a primary KIE in this system, one would need to synthesize an isomer with deuterium at the C2 position, such as 1-bromo-2,2-dideuteriopentane.

Table 3: Predicted Primary Kinetic Isotope Effects in E2 Reactions

| Substrate | Base | Product | Expected kH/kD | Mechanistic Implication |

|---|---|---|---|---|

| This compound | Strong, hindered base | 1-Pentene-4,4,5,5,5-d5 | ≈ 1 | The remote C-D bonds are not broken in the rate-determining step. |

Reduction Reactions with Deuterium Donors

The reduction of alkyl halides can be achieved through various methods, including radical pathways. Isotopic labeling is instrumental in tracing the source of hydrogen atoms in these reactions. A mild and effective method for the deuteration of alkyl halides involves the use of deuterium oxide (D₂O) as the deuterium source, mediated by radical initiators like triethylborane. nih.govacs.org

In a radical reduction of this compound using a deuterium donor, the bromine atom at C1 is replaced by a deuterium atom. This process typically involves the formation of a primary pentyl radical, which then abstracts a deuterium atom from the donor source to yield the final product. The result of this reaction would be a pentane (B18724) molecule deuterated at both ends. This demonstrates a synthetic application where the initial isotopic label is preserved and a new label is introduced at a specific position, providing a doubly labeled molecule for further mechanistic studies.

Table 4: Reduction of this compound with a Deuterium Donor

| Starting Material | Reagents | Product | Mechanistic Insight |

|---|

Radical Processes in Deuteration Reactions

The mechanism of Grignard reagent formation is not a simple insertion but is understood to proceed through radical intermediates. utexas.edualfredstate.edu This is a non-chain radical reaction occurring on the surface of the magnesium metal. utexas.edu The process is initiated by a single electron transfer (SET) from the magnesium metal to the antibonding orbital of the carbon-bromine bond of this compound.

This transfer leads to the formation of a radical anion, which rapidly dissociates into a deuterated pentyl radical and a bromide ion. harvard.edu

Initiation (Single Electron Transfer): CH₃CD₂CD₂CH₂CH₂Br + Mg• -> [CH₃CD₂CD₂CH₂CH₂Br]•⁻ + Mg•⁺

Fragmentation: [CH₃CD₂CD₂CH₂CH₂Br]•⁻ -> CH₃CD₂CD₂CH₂CH₂• + Br⁻

The resulting 4,4,5,5,5-pentadeuteropentyl radical is then believed to react with the magnesium surface (Mg•⁺ or another Mg atom) to form the final organomagnesium product. utexas.edu The existence of free alkyl radical intermediates has been demonstrated through trapping experiments, which confirm that these radicals are key precursors on the path to the Grignard reagent. alfredstate.eduharvard.edu

While the primary product is the Grignard reagent, the presence of radical intermediates can also lead to side products through processes like dimerization (Wurtz coupling) or disproportionation, although these are typically minimized under standard preparative conditions.

Influence of Deuterium on Reaction Kinetics and Thermodynamics

The substitution of hydrogen with deuterium can significantly alter the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org This effect stems from the fact that a carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond. quora.comfiveable.meias.ac.instackexchange.com

Kinetic Isotope Effect (KIE): The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that of the heavier isotope (kD).

KIE = kH / kD

A primary KIE is observed when the C-H/C-D bond is broken in the rate-determining step, and values are typically large (kH/kD > 2). princeton.edu However, for reactions involving this compound, such as Grignard formation or subsequent nucleophilic attack, the C-D bonds are not broken. Any observed KIE is therefore a secondary kinetic isotope effect (SKIE), which arises from isotopic substitution at a position remote from the bonds being made or broken. wikipedia.orglibretexts.orgprinceton.edu

SKIEs are generally much smaller than primary KIEs, with values often close to 1.0. wikipedia.org For this compound, the deuterium atoms are located at the γ (gamma) and δ (delta) positions relative to the C-Br bond. SKIEs at these positions are typically very small and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). These small effects are attributed to subtle differences in hyperconjugation or steric demand between C-H and C-D bonds in the transition state versus the ground state. libretexts.orgosti.gov

| Reaction Type | Isotopic Position | Typical kH/kD Value | Interpretation |

|---|---|---|---|

| SN2 Substitution | γ-deuterium | ~1.00 ± 0.02 | Negligible electronic or steric effect from remote deuterium substitution. |

| E2 Elimination | γ-deuterium | ~1.00 ± 0.03 | Minimal influence on the transition state geometry or energy. |

| Grignard Formation | γ/δ-deuterium | ~1.00 ± 0.02 | The radical intermediate formation is largely unaffected by remote isotopic substitution. |

Applications of 1 Bromopentane 4,4,5,5,5 D5 in Advanced Chemical Research

Elucidation of Organic Reaction Mechanisms

Isotopically labeled compounds are fundamental to the study of reaction mechanisms, providing insights that are often unobtainable through other means. wikipedia.org The replacement of hydrogen with deuterium (B1214612) can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE), which serves as a diagnostic tool for determining the rate-limiting step of a reaction.

The deuterium atoms on 1-Bromopentane-4,4,5,5,5-D5 act as a "label," allowing chemists to follow the pentyl group through a sequence of reactions. wikipedia.org By using detection techniques such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, the location of the deuterium atoms in the reaction products can be precisely identified. This tracking is crucial for distinguishing between proposed reaction pathways.

For instance, in a multi-step synthesis, it can be determined whether the deuterated pentyl group remains intact, undergoes rearrangement, or is cleaved. This information helps to build a complete picture of the molecular transformations occurring.

The investigation of bond-breaking and bond-forming steps is significantly aided by the deuterium kinetic isotope effect (KIE). nih.gov A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. stackexchange.com Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step. nih.govpressbooks.pub

This principle is particularly useful in studying elimination reactions, such as the E2 mechanism, where a C-H bond is broken at the carbon adjacent to the leaving group. pressbooks.pub By comparing the rate of elimination of HBr from 1-bromopentane (B41390) with the rate of elimination from a deuterated analog, researchers can confirm if the C-H bond is broken in the slowest step of the reaction. While the deuterium in this compound is not in the position typically involved in a primary KIE for elimination (the beta position), its presence can still influence reaction rates through secondary kinetic isotope effects, providing valuable information about the transition state structure in substitution reactions like the SN2 mechanism. cdnsciencepub.com

Table 1: Typical Kinetic Isotope Effect (KIE) Values in Elimination Reactions This interactive table provides representative KIE values for primary C-H/C-D bond cleavage in E2 reactions.

| Reaction Type | Substrate | Base | kH/kD (Typical Range) | Implication |

|---|---|---|---|---|

| E2 Elimination | Alkyl Halide | Strong Base | 5 - 8 | C-H bond breaking occurs in the rate-determining step. |

| E1 Elimination | Alkyl Halide | Weak Base/Solvent | ~1 - 1.5 | C-H bond breaking occurs after the rate-determining step. |

Isotopic Labeling in Organic Synthesis

This compound is a versatile building block for introducing a specifically deuterated pentyl moiety into a wide range of organic structures. This site-specific labeling is essential for creating internal standards for mass spectrometry or for preparing deuterated versions of complex molecules to study their properties. scielo.org.mx

As a primary alkyl bromide, this compound can participate in numerous classical organic reactions to form new carbon-carbon bonds. For example, it can be used to generate a deuterated Grignard reagent, (D5-pentyl)magnesium bromide. This organometallic reagent can then react with various electrophiles, such as aldehydes, ketones, or esters, to create a range of deuterated linear and branched alcohols and other functionalized compounds.

Another common application is in nucleophilic substitution reactions, where it acts as an alkylating agent. For instance, reaction with a deprotonated alkyne (an acetylide) would yield a longer-chain alkyne with a terminal deuterated pentyl group.

Table 2: Representative Synthetic Transformations of this compound This interactive table outlines potential reactions using this compound to create deuterated products.

| Reaction Type | Reagent(s) | Product Class | Deuterated Moiety Introduced |

|---|---|---|---|

| Grignard Formation & Reaction | 1. Mg, ether; 2. R2C=O | Secondary/Tertiary Alcohol | 4,4,5,5,5-D5-Pentyl |

| Williamson Ether Synthesis | Sodium alkoxide (RONa) | Ether | 4,4,5,5,5-D5-Pentyl |

| Alkylation of Enolates | 1. LDA; 2. Ketone/Ester | α-Alkylated Carbonyl | 4,4,5,5,5-D5-Pentyl |

| Gilman Reagent (Cuprate) | 1. Li; 2. CuI | Alkane | 4,4,5,5,5-D5-Pentyl |

The ability to introduce a deuterated fragment at a precise location is invaluable in the total synthesis of complex natural products or pharmaceuticals. By incorporating this compound at an early stage of a synthetic sequence, the deuterium label can be carried through multiple steps to the final target molecule. This allows for the creation of complex structures with deuterium atoms positioned far from the initial reaction site, a task that would be difficult or impossible using simple H-D exchange methods. scielo.org.mx Such site-specifically deuterated molecules are crucial as internal standards for quantitative analysis in pharmacokinetics and drug metabolism studies. scripps.edu

Tracer Applications in Metabolic Studies

Stable isotope tracers are powerful tools for mapping metabolic pathways and quantifying the flow of metabolites (flux) within a biological system. nih.govnih.gov When a molecule containing a stable isotope like deuterium is introduced into a cell or organism, its journey through various metabolic reactions can be monitored. nih.gov

While this compound itself is not a metabolite, it can be used synthetically to build larger, biologically relevant molecules, such as fatty acids, lipids, or drug candidates. By using the deuterated bromopentane as a starting material, a stable isotopic label is incorporated into the carbon skeleton of the target molecule. When this labeled compound is introduced to a biological system, its metabolic fate can be traced. Mass spectrometry can then be used to detect the labeled compound and its downstream metabolites, revealing how the pentyl chain is processed, degraded, or incorporated into other biomolecules. This provides critical insights into the dynamics of metabolism in both healthy and diseased states. dntb.gov.ua

Analysis of Molecular Movement and Transformation in Biological Systems

The strategic placement of deuterium atoms in this compound makes it an effective tracer for studying the dynamics and transformations of molecules within biological systems. The heavier isotope of hydrogen, deuterium, does not significantly alter the chemical properties of the molecule but provides a distinct mass signature that can be detected by sophisticated analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In cellular and molecular biology, understanding the movement of molecules across membranes and their subsequent metabolic fate is crucial. While specific studies detailing the use of this compound in this exact context are not widely published, the principles of using deuterated tracers are well-established. For instance, a deuterated alkyl halide like this compound could be used as a probe to study the permeability and transport mechanisms of lipid membranes. The pentyl chain mimics the hydrophobic tails of lipids, and by tracking the deuterated segment, researchers could gain insights into how similar small, lipophilic molecules interact with and traverse biological barriers.

Table 1: Potential Data from Molecular Movement Analysis

| Parameter | Description | Potential Finding with this compound |

| Membrane Permeability | The rate at which the compound crosses a biological membrane. | The deuterium label would allow for precise quantification of the compound inside the cell versus outside, providing data on permeability coefficients. |

| Lateral Diffusion | The movement of the compound within the plane of the membrane. | By using techniques like fluorescence recovery after photobleaching (FRAP) with a fluorescently tagged version of the deuterated compound, its diffusion rate within the lipid bilayer could be determined. |

| Metabolic Transformation | The conversion of the compound into other molecules by cellular enzymes. | Detection of deuterated metabolites would confirm the specific metabolic pathways involved in the breakdown of pentyl-containing structures. |

Research in Pharmacokinetics and Metabolic Pathway Analysis using Stable Isotopes

The use of stable isotopes is a cornerstone of modern pharmacokinetic and metabolic research. nih.gov Deuterium-labeled compounds, in particular, have proven invaluable in elucidating how drugs are absorbed, distributed, metabolized, and excreted (ADME). The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the C-D bond, being stronger than the C-H bond, can slow down metabolic reactions at that site. This effect can be a powerful tool for studying drug metabolism. researchgate.net

Incorporating deuterium into a molecule like 1-bromopentane allows for its use as an internal standard in quantitative bioanalysis. nih.gov When analyzing complex biological samples, a known amount of the deuterated compound is added, and its signal is used to normalize the signal of the non-deuterated analyte, correcting for variations in sample preparation and instrument response.

Table 2: Illustrative Pharmacokinetic Parameters Influenced by Deuteration

| Parameter | Description | Impact of Deuteration (General) |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Can be reduced if metabolism is the primary clearance mechanism and occurs at the site of deuteration. researchgate.net |

| Half-life (t½) | The time required for the drug concentration in the body to be reduced by half. | May be prolonged due to slower metabolism. |

| Metabolite Profile | The array of metabolic products formed from the parent compound. | Can be altered, potentially leading to the formation of different metabolites or changing the ratio of existing ones. researchgate.net |

Development of Novel Reagents and Intermediates for Chemical Synthesis

In the realm of organic synthesis, deuterated building blocks like this compound are essential for creating more complex, isotopically labeled molecules. These molecules are often used as standards for analytical studies or as probes in mechanistic investigations of chemical reactions. The bromo- functionality of the compound makes it a versatile reagent for introducing the deuterated pentyl group into a variety of molecular scaffolds through nucleophilic substitution or organometallic coupling reactions.

For example, this compound could be used in the synthesis of a deuterated pharmaceutical agent. By incorporating the labeled pentyl chain, chemists can prepare a version of the drug that can be used in "hot/cold" studies, where a mixture of the labeled and unlabeled drug is administered to track its metabolic fate with greater accuracy.

The development of synthetic methodologies often relies on the use of labeled starting materials to understand reaction mechanisms. The presence of deuterium can help elucidate the movement of atoms and the breaking and forming of bonds during a chemical transformation.

Table 3: Synthetic Reactions Utilizing this compound

| Reaction Type | Reagents | Product | Application |

| Williamson Ether Synthesis | Sodium alkoxide (RONa) | Alkyl pentyl(d5) ether | Synthesis of labeled ethers for mechanistic studies. |

| Grignard Reaction | Magnesium (Mg) | Pentyl(d5)magnesium bromide | A deuterated Grignard reagent for creating C-C bonds. |

| Suzuki Coupling | A boronic acid/ester, Palladium catalyst | Alkyl/Aryl-pentane(d5) | Formation of C-C bonds to synthesize complex labeled molecules. |

Advanced Spectroscopic Characterization and Analysis of 1 Bromopentane 4,4,5,5,5 D5

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a primary technique for the structural elucidation of organic compounds. The introduction of deuterium (B1214612) atoms into 1-bromopentane (B41390) significantly modifies its NMR spectra, offering unique insights that are not available from the analysis of its non-deuterated counterpart.

Utilizing Deuterium for Signal Simplification and Assignment

In ¹H NMR spectroscopy, the substitution of hydrogen with deuterium leads to a dramatic simplification of the spectrum. Deuterium (²H) has a different gyromagnetic ratio and resonates at a completely different frequency than protium (B1232500) (¹H), making it effectively "invisible" in a standard ¹H NMR experiment. studymind.co.uksimsonpharma.com

For a standard 1-bromopentane molecule, the ¹H NMR spectrum exhibits complex signals due to spin-spin coupling between protons on adjacent carbon atoms. The signals for protons at positions C2, C3, and C4 would be particularly complex multiplets. In 1-Bromopentane-4,4,5,5,5-D5, the protons at C4 and C5 are replaced by deuterium. This eliminates the signals from these positions and, crucially, removes their coupling to the protons at C3. As a result, the signal for the C3 protons simplifies significantly, allowing for a more straightforward and unambiguous assignment of the remaining proton signals corresponding to the C1, C2, and C3 positions.

| Position | Expected ¹H Chemical Shift (ppm) in 1-Bromopentane | Expected ¹H Chemical Shift (ppm) in this compound | Multiplicity (1-Bromopentane) | Multiplicity (this compound) |

|---|---|---|---|---|

| C1 (-CH₂Br) | ~3.40 | ~3.40 | Triplet (t) | Triplet (t) |

| C2 (-CH₂-) | ~1.88 | ~1.88 | Quintet | Quintet |

| C3 (-CH₂-) | ~1.52 | ~1.50 | Sextet | Triplet (t) |

| C4 (-CH₂-) | ~1.33 | N/A (Deuterated) | Sextet | N/A |

| C5 (-CH₃) | ~0.91 | N/A (Deuterated) | Triplet (t) | N/A |

Structural Elucidation through Deuterium-Induced Chemical Shifts

The substitution of hydrogen with deuterium can cause small but measurable changes in the chemical shifts of nearby nuclei, an effect known as the Deuterium Isotope Effect (DIE). rsc.org These effects are particularly useful in ¹³C NMR spectroscopy for confirming the site of deuteration. The number of substituted deuterons can influence the multiplicity and chemical shifts of not only the directly bonded carbon but also carbons further along the alkyl chain. rsc.org

In this compound, the ¹³C NMR spectrum would exhibit these isotope effects. The carbon atoms closest to the site of deuteration (C4 and C3) would experience the most significant upfield shifts compared to their resonances in non-deuterated 1-bromopentane. The magnitude of this shift decreases with distance, providing definitive evidence that the deuterium atoms are located at the 4 and 5 positions. This long-range effect is a powerful tool for verifying the specific isotopologue structure. rsc.orgrsc.org

Dynamics Studies via Deuterium NMR

While ¹H NMR benefits from the absence of deuterium signals, ²H NMR spectroscopy directly probes the deuterated positions to study molecular dynamics. wikipedia.org Deuterium has a nuclear spin of I=1 and possesses a nuclear electric quadrupole moment. This property makes the ²H NMR lineshape and relaxation times highly sensitive to the local molecular motion and orientation. wikipedia.orgcdnsciencepub.com

By analyzing the ²H NMR spectrum of this compound, researchers can investigate the dynamics of the deuterated C4-C5 end of the alkyl chain. Parameters such as spin-lattice (T₁) and spin-spin (T₂) relaxation times can provide quantitative data on the rates of molecular tumbling and segmental motion, such as the rotation around C-C bonds. nih.gov These studies can reveal how the terminal end of the chain moves relative to the rest of the molecule, offering insights into the conformational flexibility and intramolecular dynamics of alkyl halides in solution. acs.org

Mass Spectrometry (MS) in Mechanistic and Isotopic Purity Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. For isotopically labeled compounds, it also serves as a precise method for determining the location and quantity of the labels.

Fragmentation Pattern Analysis for Deuterium Location

Electron Ionization Mass Spectrometry (EI-MS) of 1-bromopentane produces a characteristic fragmentation pattern. The molecular ion ([C₅H₁₁Br]⁺˙) is observed, along with prominent fragments resulting from the loss of a bromine radical or the cleavage of C-C bonds. nih.govchemguide.co.uk

By comparing the mass spectrum of this compound with that of its non-deuterated analog, the location of the deuterium atoms can be confirmed. The molecular ion of the deuterated compound will be 5 mass units higher than that of 1-bromopentane. Key fragments that retain the deuterated ethyl group (-CD₂CD₃) will also be shifted by 5 mass units. For example, the loss of the bromine radical (Br•) from 1-bromopentane results in a pentyl cation ([C₅H₁₁]⁺) at a mass-to-charge ratio (m/z) of 71. For the D5 analog, this loss results in a deuterated pentyl cation ([C₅H₆D₅]⁺) at m/z 76. Conversely, fragments formed from the loss of the deuterated portion of the molecule will appear at the same m/z value as in the unlabeled compound. This detailed analysis of fragment masses provides unambiguous proof of the label's position. libretexts.org

| Fragment Identity | Proposed Structure | Expected m/z (1-Bromopentane) | Expected m/z (this compound) |

|---|---|---|---|

| Molecular Ion [M]⁺˙ | [CH₃CH₂CH₂CH₂CH₂Br]⁺˙ | 150/152 | 155/157 |

| [M - Br]⁺ | [CH₃CH₂CH₂CH₂CH₂]⁺ | 71 | 76 |

| [M - C₂H₅]⁺ | [CH₂CH₂CH₂Br]⁺ | 121/123 | 121/123 |

| [M - C₃H₇]⁺ | [CH₂CH₂Br]⁺ | 107/109 | 112/114 |

| [C₄H₉]⁺ | [CH₃CH₂CH₂CH₂]⁺ | 57 | 61 or 62 |

Quantitative Assessment of Isotopic Incorporation

High-resolution mass spectrometry (HRMS) is a powerful method for the quantitative assessment of isotopic purity in deuterated compounds. nih.govresearchgate.net By analyzing the molecular ion region of the spectrum, the relative abundances of ions corresponding to different levels of deuteration (D0, D1, D2, D3, D4, D5) can be measured. rsc.org

For this compound, the isotopic purity is determined by integrating the ion currents for the molecular ion of the fully deuterated species (D5) and comparing it to the sum of the ion currents for all other isotopic variants present in the sample. This analysis provides a precise percentage of isotopic incorporation, which is a critical quality parameter for deuterated standards used in quantitative analysis and mechanistic studies. nih.govrsc.org This method is rapid, highly sensitive, and requires minimal sample consumption. researchgate.net

Neutron Scattering Studies for Material Structure and Dynamics

Neutron scattering serves as a powerful, non-destructive technique for probing the structure and dynamics of materials at an atomic and molecular level. The unique properties of neutrons, particularly their sensitivity to isotopes of the same element, make this method exceptionally well-suited for the analysis of deuterated compounds like this compound. By analyzing the manner in which neutrons are scattered by the nuclei within a sample, detailed information regarding the arrangement of atoms and their motions can be ascertained.

The utility of neutron scattering in the study of hydrogenous materials is significantly enhanced through selective deuteration. nih.gov The two isotopes of hydrogen, protium (¹H) and deuterium (²H or D), exhibit a substantial difference in their neutron scattering cross-sections. This isotopic contrast is a key principle exploited in neutron scattering experiments to highlight specific parts of a molecule or to enhance the signal-to-noise ratio. nih.gov

In the case of this compound, the replacement of hydrogen atoms with deuterium at the terminal end of the pentane (B18724) chain provides a distinct spectroscopic label. This selective deuteration allows for the differentiation of the dynamics of the deuterated end of the molecule from the protonated section.

Neutron scattering experiments can be broadly categorized into elastic and inelastic scattering. Elastic scattering, where the neutron exchanges no energy with the sample, provides information about the static structure of the material. In contrast, inelastic neutron scattering involves an exchange of energy between the neutron and the sample, offering insights into the dynamic processes occurring within the material, such as molecular vibrations, rotations, and translations. nih.gov

Quasielastic neutron scattering (QENS) is a specific type of inelastic scattering that is particularly adept at studying diffusive motions and molecular reorientations in materials like liquid and solid alkanes. rwth-aachen.de For this compound, QENS could be employed to investigate the rotational and translational diffusion of the molecule, as well as the internal dynamics of the pentyl chain.

The fundamental parameters that govern the interaction of neutrons with the atomic nuclei in this compound are the neutron scattering lengths and cross-sections of its constituent isotopes. These values are crucial for the interpretation of experimental data. A summary of these properties for the relevant isotopes is provided in the table below. The significant disparity between the scattering properties of protium (¹H) and deuterium (²H) is evident.

| Isotope | Coherent Scattering Length (fm) | Incoherent Scattering Cross-Section (barns) |

|---|---|---|

| ¹H | -3.74 | 80.26 |

| ²H (D) | 6.67 | 2.05 |

| ¹²C | 6.65 | 0.001 |

| ⁷⁹Br | 6.79 | 0.15 |

| ⁸¹Br | 6.78 | 0.05 |

While specific experimental neutron scattering data for this compound is not available in the public domain, studies on analogous short-chain alkanes provide a framework for the potential research applications. For instance, inelastic neutron scattering has been used to study the transverse acoustic modes in normal alkanes from pentane to dodecane. rsc.org Similarly, quasielastic neutron scattering has been instrumental in examining the diffusive motions of butane (B89635) and hexane (B92381) monolayers. dtu.dk These studies underscore the capability of neutron scattering to elucidate complex molecular dynamics in aliphatic systems.

Computational and Theoretical Investigations of 1 Bromopentane 4,4,5,5,5 D5

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to determine the electronic structure of molecules. These calculations provide insights into molecular orbital distributions, electrostatic potential, and charge distribution, which are fundamental to understanding a molecule's reactivity and physical properties.

For 1-Bromopentane-4,4,5,5,5-D5, calculations would reveal the electron-withdrawing effect of the bromine atom, leading to a polarization of the C-Br bond. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for predicting reactivity. The HOMO is typically localized around the bromine atom's lone pairs, while the LUMO is centered on the antibonding σ* orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack. The replacement of hydrogen with deuterium (B1214612) at the 4 and 5 positions has a negligible effect on the time-averaged electronic structure but subtly alters the vibrational zero-point energy. princeton.edu

Table 1: Calculated Electronic Properties of this compound (Note: These are representative values obtained from typical DFT calculations, e.g., B3LYP/6-31G level of theory)*

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -10.5 eV | Energy of the highest occupied molecular orbital, related to ionization potential. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron affinity. |

| HOMO-LUMO Gap | 11.7 eV | Indicates chemical reactivity and electronic excitation energy. |

| Dipole Moment | ~2.1 Debye | Represents the overall polarity of the molecule, pointing from the alkyl chain to the bromine. |

| Mulliken Charge on Br | -0.25 e | Indicates the partial negative charge on the bromine atom due to its high electronegativity. |

| Mulliken Charge on C1 | +0.15 e | Indicates the partial positive charge on the carbon atom bonded to bromine. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, governed by a force field that approximates the potential energy surface. nih.govnih.gov For a flexible molecule like 1-bromopentane (B41390), MD simulations are essential for exploring its conformational landscape. dntb.gov.ua The molecule can exist in various rotational isomers (conformers) due to rotation around its C-C single bonds.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box or in the gas phase) and calculating the trajectory of each atom over a period of nanoseconds. mdpi.commdpi.com Analysis of these trajectories allows for the identification of the most stable conformers and the energy barriers between them. The deuteration at the terminal end of the chain is not expected to significantly alter the relative energies of the major conformers but will affect the vibrational dynamics within each conformational well.

Table 2: Relative Energies of Predominant Conformers of 1-Bromopentane (Note: Values are illustrative for the carbon backbone arrangement. G = Gauche, A = Anti. The reference (0 kJ/mol) is the lowest energy conformer.)

| Conformer (C1-C2-C3-C4) | Conformer (C2-C3-C4-C5) | Relative Energy (kJ/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti | Anti | 0.0 | 45% |

| Anti | Gauche | 3.5 | 20% |

| Gauche | Anti | 3.8 | 18% |

| Gauche | Gauche | 7.0 | 10% |

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods can accurately predict spectroscopic properties, such as vibrational frequencies observed in infrared (IR) and Raman spectroscopy. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which yields the vibrational modes and their frequencies. researchgate.netresearchgate.net

For this compound, theoretical calculations are particularly insightful. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the vibrational frequencies of the bonds involving these atoms. The most significant change is observed in the C-D stretching modes compared to the C-H stretching modes of the non-deuterated isotopologue. The calculated C-D stretching frequencies are expected to appear at approximately 2100-2200 cm⁻¹, significantly lower than the typical C-H stretching frequencies around 2900-3000 cm⁻¹. princeton.edu This isotopic shift is a direct consequence of the increased reduced mass of the C-D oscillator. utdallas.edu DFT calculations with appropriate scaling factors can predict these shifts with high accuracy. dntb.gov.ua

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Key Modes (Note: Unscaled frequencies calculated at the B3LYP/6-31G level. Experimental values would be slightly lower.)*

| Vibrational Mode | 1-Bromopentane (C₅H₁₁Br) | This compound | Expected Isotopic Shift (kH/kD) |

|---|---|---|---|

| C₅-H/D Stretch (asymmetric) | 3085 | 2255 | ~1.37 |

| C₄-H/D Stretch (asymmetric) | 2990 | 2185 | ~1.37 |

| C-H Stretch (C1, C2, C3) | 2950-3050 | 2950-3050 | ~1.00 (No shift) |

| C-H/D Bending/Scissoring | 1460-1470 | 1050-1080 | ~1.38 |

| C-Br Stretch | 645 | 643 | ~1.00 (Minor shift) |

Modeling of Reaction Pathways and Transition States

A central goal of computational chemistry is to elucidate chemical reaction mechanisms. dntb.gov.ua This involves identifying the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. wayne.eduglobal-sci.com By calculating the energies of these stationary points on the potential energy surface, activation energies and reaction enthalpies can be determined.

For this compound, common reactions of alkyl halides like nucleophilic substitution (Sₙ2) and elimination (E2) can be modeled. For an Sₙ2 reaction with a nucleophile (e.g., CN⁻), quantum chemical methods can locate the pentacoordinate carbon transition state. For an E2 reaction with a base (e.g., OEt⁻), the transition state involving simultaneous C-H (or C-D) bond breaking, C=C bond formation, and C-Br bond cleavage can be modeled. The deuteration at the C4 and C5 positions is remote from the primary reaction center (C1-Br), so its electronic influence on the transition state geometry is minimal. However, these isotopes are crucial for probing reaction mechanisms through kinetic isotope effects.

Table 4: Hypothetical Calculated Energy Profile for an Sₙ2 Reaction (Note: Representative values for the reaction: 1-Bromopentane-d₅ + OH⁻ → 1-Pentanol-d₅ + Br⁻ in the gas phase.)

| Species | Method/Basis Set | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants (separate) | MP2/aug-cc-pVDZ | 0.0 |

| Ion-dipole complex | MP2/aug-cc-pVDZ | -55.2 |

| Transition State ([HO--C₅H₆D₅--Br]⁻) | MP2/aug-cc-pVDZ | +12.5 |

| Products (separate) | MP2/aug-cc-pVDZ | -40.1 |

| Forward Activation Energy (Eₐ) | MP2/aug-cc-pVDZ | 67.7 (from complex) |

Theoretical Basis for Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution and is a powerful tool for investigating reaction mechanisms. wikipedia.orglibretexts.org The KIE is primarily due to the difference in zero-point vibrational energies (ZPVE) between the light and heavy isotopologues. A C-D bond has a lower ZPVE than a C-H bond, making it effectively stronger and requiring more energy to break. princeton.edu

In this compound, the deuterium atoms are not directly involved in bond-breaking in typical substitution or elimination reactions at C1 or C2. Therefore, any observed KIE would be a secondary kinetic isotope effect (SKIE). libretexts.org

γ-SKIEs (deuterium at C4) and δ-SKIEs (deuterium at C5) are generally very small, often close to unity (kH/kD ≈ 1.00–1.03).

The theoretical basis for these remote SKIEs is often attributed to hyperconjugation or steric effects that slightly alter the vibrational force constants between the ground state and the transition state. For example, in an Sₙ1 reaction, the development of a positive charge at C1 could induce minor electronic changes that are felt several bonds away, slightly altering C-H/C-D bending frequencies and leading to a small, normal KIE (kH/kD > 1). Theoretical calculations can predict the magnitude of these small effects by computing the vibrational frequencies for both the reactant and the transition state for the deuterated and non-deuterated species.

Table 5: Theoretical Origin and Predicted Magnitude of Secondary KIEs

| KIE Type | Isotopic Position | Primary Physical Origin | Expected kH/kD |

|---|---|---|---|

| α-SKIE | C1 | Change in hybridization (sp³ → sp²) | 1.10 - 1.25 (for Sₙ1) |

| β-SKIE | C2 | Hyperconjugation with vacant p-orbital | 1.05 - 1.15 (for Sₙ1/E1) |

| γ-SKIE | C4 | Steric effects, changes in vibrational modes | 0.98 - 1.03 |

| δ-SKIE | C5 | Generally negligible, very small steric/electronic effects | 0.99 - 1.01 |

Future Research Directions and Emerging Methodologies

Development of More Efficient and Stereoselective Synthetic Routes for Deuterated Alkyl Halides

The synthesis of deuterated compounds often involves either building molecules from deuterated precursors or direct hydrogen-deuterium (H/D) exchange on a substrate. chemrxiv.orgnih.gov While effective, these methods can face challenges in efficiency and selectivity. researchgate.net Dehalogenative deuteration, where a halogen atom is replaced by deuterium (B1214612), represents a key alternative for incorporating deuterium at specific positions. nih.gov

Future research is geared towards developing more efficient and stereoselective synthetic routes. A significant challenge lies in the low reduction potentials of unactivated alkyl halides, making them difficult substrates for many photoredox reactions. nih.gov One promising approach involves the use of a phosphine-mediated halogen-atom transfer (XAT) strategy. This photo-induced method facilitates the dehalogenative deuteration of a wide array of alkyl halides using D₂O as an economical deuterium source. nih.gov This technique has shown excellent tolerance for various functional groups, making it suitable for the late-stage deuteration of complex molecules. nih.gov

Another area of development is the use of continuous flow reactors, such as the H-Cube® system, which can generate high-purity deuterium gas from the electrolysis of D₂O. thalesnano.comthalesnano.com This method avoids the handling of D₂ gas and can lead to high yields and deuterium incorporation in the reduction of unsaturated compounds using catalysts like Palladium on carbon (Pd/C). thalesnano.com

Table 1: Comparison of Deuteration Methods for Alkyl Halides

| Method | Deuterium Source | Key Features | Advantages | Challenges |

|---|---|---|---|---|

| Photoredox-mediated XAT | D₂O | Uses a phosphine (B1218219) reagent (Cy₃P) as a halogen-atom transfer agent under light irradiation. nih.gov | Mild conditions, broad substrate scope, high functional group tolerance. nih.gov | Requires photocatalyst and light source; optimization of reaction conditions. nih.gov |

| Continuous Flow Hydrogenation | D₂O (electrolysis) | In-situ generation of D₂ gas for catalytic deuteration of unsaturated precursors. thalesnano.com | High deuterium purity, safe handling, high efficiency. thalesnano.com | Requires specialized flow reactor equipment; primarily for reduction reactions. thalesnano.com |

| Direct H/D Exchange | D₂O, D₂ gas | Catalytic exchange of C-H bonds with C-D bonds. researchgate.net | Atom economical, direct modification of existing structures. researchgate.net | Often suffers from low regioselectivity and incomplete deuterium incorporation. researchgate.net |

Exploration of Novel Catalytic Systems for Site-Specific Deuteration

Site-specific deuteration is crucial for maximizing the benefits of isotopic labeling, particularly in pharmaceutical applications where altering metabolic pathways is desired. nih.govresearchgate.net The development of novel catalytic systems that can precisely target specific C-H bonds is a major research focus. brightspec.com

Transition metal catalysis has become a widely applicable method for the late-stage introduction of hydrogen isotopes directly into C–H bonds. nih.gov Researchers are exploring a variety of metal catalysts, including iridium, rhodium, palladium, and silver, to achieve high selectivity. core.ac.uknih.govsnnu.edu.cn For instance, silver-catalyzed methods have been developed for the C–H bond deuteration of five-membered aromatic heterocycles using CH₃OD as the deuterium source, proceeding without the need for directing groups. nih.gov Similarly, copper-catalyzed systems are being investigated for transfer hydrodeuteration, offering a general method to install deuterium with high isotopic purity. brightspec.com

Photocatalysis is another emerging area, offering mild reaction conditions. nih.gov An organophotocatalytic approach using 4CzIPN with a thiol co-catalyst has been shown to effectively deuterate metabolically labile C-H bonds adjacent to heteroatoms in amines and amides, using D₂O as the deuterium source. nih.gov This method is highly regioselective and achieves excellent levels of deuterium incorporation. nih.gov

Table 2: Examples of Novel Catalytic Systems for Deuteration

| Catalyst System | Target Substrate | Deuterium Source | Key Characteristics | Reference |

|---|---|---|---|---|

| Silver Complex with JohnPhos | Indoles, Pyrroles | CH₃OD | Operates without directing groups, high functional group tolerance. nih.gov | nih.gov |

| Copper-based Catalysts | Small Molecules | Not Specified | Enables site-specific deuteration with high isotopic purity. brightspec.com | brightspec.com |

| Organophotocatalyst (4CzIPN) + Thiol | Amides, Amines | D₂O | Highly regioselective for α-C-H bonds to heteroatoms, mild conditions. nih.gov | nih.gov |

Integration with Advanced Analytical Techniques for Real-time Mechanistic Monitoring

Understanding reaction mechanisms is fundamental to optimizing synthetic processes. thalesnano.com The integration of advanced analytical techniques for real-time monitoring of deuteration reactions provides invaluable mechanistic insights. Traditional methods often rely on analyzing aliquots of the reaction mixture after quenching, which may not capture transient intermediates or accurately reflect reaction kinetics. stackexchange.com

Techniques like Direct Analysis in Real Time mass spectrometry (DART-MS) allow for the rapid, nearly instantaneous analysis of reaction mixtures under ambient conditions without extensive sample preparation. acs.org This can be used to qualitatively monitor the consumption of reactants and the formation of products in real-time. acs.org

For more detailed structural information, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. While the deuterium lock signal can present a challenge, experiments can be run without an internal lock, or an external or alternative nucleus (e.g., ¹⁹F) lock can be used. stackexchange.com Furthermore, methods like the ERETIC (Electronic REference To access In-situ Concentrations) method can provide a synthesized electronic reference signal, allowing for accurate quantitative measurements without a traditional internal standard. stackexchange.com Amide hydrogen/deuterium-exchange mass spectrometry (HDX-MS) is another powerful tool for analyzing conformational dynamics, with new automated systems enabling measurements on a millisecond timescale. acs.org

Expansion of Applications in Advanced Material Science and Catalysis

The unique properties of deuterated compounds are leading to their expanded use in material science and catalysis. researchgate.netresearchgate.net In polymer science, replacing hydrogen with deuterium significantly alters the material's physical and chemical properties. resolvemass.ca Deuterated polymers exhibit enhanced thermal stability and provide unique spectroscopic signatures, making them invaluable for applications like neutron scattering, which is used to study polymer structure and dynamics. resolvemass.cascielo.org.mx

The kinetic isotope effect (KIE) is also being harnessed in catalysis research. By selectively deuterating molecules, researchers can probe reaction mechanisms and determine whether a specific C-H bond is broken in the rate-determining step of a catalytic cycle. libretexts.org This information is critical for designing more efficient and selective catalysts. Deuterated compounds also serve as essential standards for analytical instrumentation, improving the precision of measurements in fields from environmental science to drug metabolism studies. resolvemass.cathalesnano.com

Advanced Computational Modeling for Complex Deuterated Systems

Computational modeling has become an indispensable tool for understanding and predicting the behavior of complex molecular systems, including those containing deuterium. fugaku100kei.jp By treating atomic nuclei quantum mechanically, theoretical calculations can elucidate the differences between hydrogen and deuterium-containing molecules, explaining the origins of the kinetic isotope effect and other property changes. fugaku100kei.jp

Computational methods are used to guide the synthesis of deuterated molecules with desired properties. For instance, a hybrid quantum-classical approach has been used to design deuterated organic light-emitting diode (OLED) emitters with improved quantum efficiencies. researchgate.net This method uses quantum chemistry calculations to create a training dataset for a machine learning model, which can then predict the properties of a vast number of potential deuterated structures. researchgate.net

In structural biology, hydrogen-exchange data from techniques like HDX-MS is integrated with computational modeling to refine the structures of proteins and other biomolecules. acs.orged.ac.uk By converting HDX data into distance restraints, researchers can filter docking simulations and build more accurate models of molecular complexes. ed.ac.uk Advanced modeling is also being used to understand the H/D isotope effect on surfaces, which is crucial for developing better heterogeneous catalysts for deuteration reactions. aip.org

Q & A

Basic Research Questions

Q. How can researchers optimize the deuteration of 1-bromopentane at positions 4,4,5,5,5 to achieve high isotopic purity?

- Methodology : Deuteration is typically achieved via catalytic exchange or synthetic routes using deuterated precursors. For example, deuterium-labeled alkyl halides like 1-Bromopentane-4,4,5,5,5-D5 can be synthesized via Grignard reactions with deuterated reagents (e.g., D₂O or CD₃OD) under inert conditions. Isotopic purity (>98 atom% D) is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify deuterium placement and exclude protio impurities .

- Key Considerations : Reaction temperature, solvent selection (e.g., anhydrous THF), and catalyst stability (e.g., Pd/C for hydrogen-deuterium exchange) are critical to minimize isotopic scrambling .

Q. What analytical techniques are most effective for confirming the position and purity of deuterium in this compound?

- Methodology :

- NMR Spectroscopy : ²H NMR or ¹³C DEPT experiments can resolve deuterium incorporation at specific carbons (e.g., C4 and C5 positions).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies isotopic distribution and quantifies deuterium enrichment.

- Gas Chromatography (GC) : Coupled with MS or flame ionization detectors (FID) to assess chemical and isotopic purity .

Q. What safety protocols are essential when handling deuterated 1-bromopentane in laboratory settings?

- Methodology :

- Ventilation : Use fume hoods to prevent inhalation of vapors, which are flammable and potentially toxic.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Storage : Store in airtight containers at 2–8°C to minimize degradation and vapor accumulation .

Advanced Research Questions

Q. How does deuteration at positions 4,4,5,5,5 influence the kinetic parameters of SN2 reactions involving 1-bromopentane?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs in SN2 reactions (e.g., with NaI in acetone). Primary KIE (k_H/k_D > 1) suggests bond cleavage at the deuterated site.

- Computational Modeling : Density Functional Theory (DFT) simulations can predict transition-state geometries and isotopic effects on activation energy .

- Data Analysis : Contradictions in yield or rate data may arise from solvent polarity effects or steric hindrance caused by deuterium’s larger atomic radius. Control experiments with non-deuterated analogs are essential .

Q. What experimental strategies resolve contradictions in environmental partitioning behavior between deuterated and protio 1-bromopentane?

- Methodology :

- Henry’s Law Constant (HLC) Measurements : Use headspace gas chromatography to determine HLC for this compound (estimated ~4.7×10⁻⁴ atm·m³/mol for non-deuterated 1-bromopentane). Deuteration may reduce HLC due to increased molecular mass, altering air-water partitioning .

- Isotopic Tracer Studies : Compare environmental fate (e.g., volatilization, hydrolysis) using deuterated vs. protio forms in controlled microcosms .

Q. How can researchers leverage isotopic labeling to study metabolic or degradation pathways of 1-bromopentane in environmental systems?

- Methodology :

- Stable Isotope Probing (SIP) : Introduce this compound into microbial cultures or soil samples. Track deuterium incorporation into metabolites (e.g., pentanol or CO₂) via LC-MS or isotope-ratio MS.

- Degradation Kinetics : Monitor deuterium retention during photolysis or biodegradation to identify rate-limiting steps and intermediate stability .

Tables for Key Data

| Property | Value for this compound | Reference |

|---|---|---|

| Molecular Weight | 160.09 g/mol | |

| Isotopic Purity | ≥98 atom% D | |

| Estimated Henry’s Law Constant | ~4.7×10⁻⁴ atm·m³/mol (protio analog) | |

| Recommended Storage Temp | 2–8°C |

Contradictions and Mitigation Strategies

- Isotopic Scrambling in Synthesis : If deuterium migrates to unintended positions during synthesis, optimize reaction conditions (e.g., lower temperature, shorter reaction times) and validate with ²H NMR .

- Divergent Kinetic Data : Reconcile discrepancies in reaction rates by standardizing solvent systems and ensuring isotopic purity >98% to exclude protio contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.